Cas no 2248346-37-2 (Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate)
Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate
- EN300-6508847
- ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate
- 2248346-37-2
-
- Inchi: 1S/C12H18N2O2S/c1-2-16-12(15)11-4-3-10(17-11)9-14-7-5-13-6-8-14/h3-4,13H,2,5-9H2,1H3
- InChI Key: LLBWLYICRRNWQL-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=CC=C1CN1CCNCC1
Computed Properties
- Exact Mass: 254.10889899g/mol
- Monoisotopic Mass: 254.10889899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 69.8Ų
Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508847-0.05g |
ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |
2248346-37-2 | 95.0% | 0.05g |
$600.0 | 2025-03-14 | |
| Enamine | EN300-6508847-0.1g |
ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |
2248346-37-2 | 95.0% | 0.1g |
$628.0 | 2025-03-14 | |
| Enamine | EN300-6508847-0.25g |
ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |
2248346-37-2 | 95.0% | 0.25g |
$657.0 | 2025-03-14 | |
| Enamine | EN300-6508847-0.5g |
ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |
2248346-37-2 | 95.0% | 0.5g |
$685.0 | 2025-03-14 | |
| Enamine | EN300-6508847-1.0g |
ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |
2248346-37-2 | 95.0% | 1.0g |
$714.0 | 2025-03-14 | |
| Enamine | EN300-6508847-2.5g |
ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |
2248346-37-2 | 95.0% | 2.5g |
$1399.0 | 2025-03-14 | |
| Enamine | EN300-6508847-5.0g |
ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |
2248346-37-2 | 95.0% | 5.0g |
$2070.0 | 2025-03-14 | |
| Enamine | EN300-6508847-10.0g |
ethyl 5-[(piperazin-1-yl)methyl]thiophene-2-carboxylate |
2248346-37-2 | 95.0% | 10.0g |
$3069.0 | 2025-03-14 |
Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate
Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate (CAS No. 2248346-37-2): A Comprehensive Overview
Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate (CAS No. 2248346-37-2) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, characterized by its thiophene core and piperazine moiety, presents a promising scaffold for the development of novel therapeutic agents. The combination of these structural elements not only enhances its pharmacological potential but also opens up diverse avenues for further chemical modifications and functionalization.
The Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate molecule is particularly noteworthy due to its ability to interact with biological targets in a manner that could lead to the development of drugs with improved efficacy and reduced side effects. Recent studies have highlighted its potential in the treatment of various neurological and cardiovascular disorders, thanks to its ability to modulate key signaling pathways involved in these conditions.
In the context of modern drug discovery, the thiophene ring is a well-known pharmacophore that has been extensively explored for its role in medicinal chemistry. Its aromaticity and ability to engage in hydrogen bonding make it an ideal candidate for designing molecules that can interact with biological systems. The presence of the piperazine group further enhances the compound's solubility and bioavailability, which are critical factors in drug development.
One of the most compelling aspects of Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate is its versatility in chemical synthesis. Researchers have leveraged this compound as a building block for more complex molecules, demonstrating its utility in constructing novel drug candidates. The ease with which it can be modified allows for the exploration of various structural analogs, each with the potential to exhibit distinct pharmacological properties.
Recent advancements in computational chemistry have further propelled the study of this compound. Molecular modeling techniques have been employed to predict how Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate interacts with target proteins, providing valuable insights into its mechanism of action. These simulations have helped researchers refine their understanding of how this compound can be optimized for therapeutic applications.
The pharmaceutical industry has shown particular interest in thiophene-based compounds due to their broad spectrum of biological activities. Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate is no exception, with studies indicating its potential as an antihypertensive agent and a modulator of neurotransmitter systems. Its ability to cross the blood-brain barrier has also made it a candidate for treating central nervous system disorders.
In vitro and in vivo studies have provided compelling evidence of the compound's efficacy in preclinical models. These studies have demonstrated that Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate can effectively modulate key enzymes and receptors involved in disease pathways. This has sparked interest among academic and industrial researchers who are keen on exploring its therapeutic potential further.
The synthesis of Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the thiophene core, followed by functionalization at the 5-position with a piperazine-methyl group. The final step involves esterification to introduce the ethyl moiety at the 2-position, resulting in the desired product.
The chemical properties of this compound make it an excellent candidate for further derivatization. Researchers have experimented with various substituents on both the thiophene ring and the piperazine group to enhance its pharmacological profile. These modifications have led to a series of analogs with improved solubility, bioavailability, and target specificity.
The growing body of research on Ethyl 5-(piperazin-1-ylmethyl)thiophene-2-carboxylate underscores its importance as a lead compound in drug discovery. Its unique structural features offer a rich foundation for designing molecules that can address unmet medical needs. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in the development of next-generation therapeutics.
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